molecular formula C9H7BrO2 B6267982 (2E)-3-(4-bromophenyl)prop-2-enoic acid CAS No. 17916-60-8

(2E)-3-(4-bromophenyl)prop-2-enoic acid

Cat. No.: B6267982
CAS No.: 17916-60-8
M. Wt: 227.1
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Description

(2E)-3-(4-bromophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.1. The purity is usually 95.
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Properties

CAS No.

17916-60-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Contextualization Within the Field of Halogenated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a significant class of organic compounds found naturally in various plants, fruits, and vegetables. jocpr.comnih.gov They are characterized by a core structure consisting of a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group. nih.gov This basic scaffold is a key intermediate in the biosynthetic pathways of numerous aromatic natural products. jocpr.com

The versatility of the cinnamic acid structure allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Halogenated cinnamic acid derivatives, such as (2E)-3-(4-bromophenyl)prop-2-enoic acid, are a subset that has been of particular interest to researchers. The introduction of a halogen atom onto the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and biological activity. nih.gov For instance, studies on chloro-substituted cinnamic acids have shown that the position of the halogen influences antibacterial efficacy, with para-substitution enhancing the activity. nih.gov

Halogenated cinnamic acids are not only studied for their potential pharmacological effects but are also valued as versatile intermediates in chemical synthesis. google.com They serve as precursors for producing a variety of other compounds, including indanones, which are themselves used to create agrochemicals, pharmaceuticals, and materials with liquid crystalline properties. google.com

Structural Features and Their Significance in Organic Synthesis and Materials Science

The chemical behavior and application of (2E)-3-(4-bromophenyl)prop-2-enoic acid are dictated by its distinct structural components: the 4-bromophenyl group, the propenoic acid moiety, and the trans configuration of the alkene double bond.

FeatureDescriptionSignificance
4-Bromophenyl Group A phenyl ring substituted with a bromine atom at the para (4) position.The bromine atom is an electron-withdrawing group that influences the electronic nature of the aromatic ring. It serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Heck), making the compound a valuable building block in organic synthesis for constructing more complex molecules. orgsyn.org
Propenoic Acid Moiety An acrylic acid group (-CH=CH-COOH) attached to the phenyl ring.This group contains two key functionalities: a reactive carbon-carbon double bond and a carboxylic acid. The double bond can undergo reactions like [2+2] photocycloaddition, which is crucial for the synthesis of photosensitive polymers. researchgate.net The carboxylic acid group can form strong intermolecular hydrogen bonds, often leading to the formation of dimers in the solid state, which is a significant aspect of its use in crystal engineering and the design of self-assembling molecular systems. researchgate.net
(2E) Stereochemistry The trans configuration of the substituents around the carbon-carbon double bond.This specific spatial arrangement is generally the more stable isomer of cinnamic acids. nih.gov It defines the molecule's overall shape, which influences how it packs in a crystal lattice and interacts with biological targets or other molecules in materials.

These features combined make the compound a bifunctional building block. The brominated ring provides a site for carbon-carbon bond formation, while the acrylic acid portion allows for esterification, amidation, or polymerization. nih.govresearchgate.net This duality is highly significant in both the synthesis of discrete organic molecules and the creation of advanced polymer materials. researchgate.net

Overview of Key Research Domains for the Compound and Its Analogs

Direct Synthesis Approaches

Direct synthesis routes offer an efficient means of constructing the this compound molecule from simpler starting materials. These methods primarily involve the formation of the crucial carbon-carbon double bond.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming C-C bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org For the synthesis of this compound, the typical reactants are 4-bromobenzaldehyde (B125591) and malonic acid. The reaction proceeds via a nucleophilic addition followed by a dehydration step, typically yielding the thermodynamically more stable E-isomer. wikipedia.org

A significant variant of this method is the Doebner modification, which utilizes pyridine (B92270) as both the solvent and catalyst. This modification is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as the process is often followed by decarboxylation to yield the α,β-unsaturated acid directly. wikipedia.org Studies have shown that condensing halo-benzaldehydes with malonic acid in the presence of a trace amount of pyridine can lead to nearly quantitative yields of the corresponding cinnamic acids. ias.ac.in

Two other related classical reactions are the Perkin and Claisen-Schmidt condensations.

Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde (like 4-bromobenzaldehyde) with an acid anhydride, in the presence of the alkali salt of the acid (e.g., sodium acetate). wikipedia.orglibretexts.orgbyjus.com The alkali salt acts as the necessary base catalyst. libretexts.orglongdom.org The reaction mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.com

Claisen-Schmidt Condensation: This is a crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-bromobenzaldehyde. wikipedia.orgnih.gov This method is more commonly used for synthesizing chalcones but represents the fundamental reactivity pattern of base-catalyzed condensation.

Reaction NameAldehyde/KetoneActive Methylene/AnhydrideCatalyst/BaseTypical Product
Knoevenagel Condensation 4-bromobenzaldehydeMalonic AcidWeakly basic amine (e.g., Piperidine (B6355638), Pyridine)This compound
Perkin Reaction 4-bromobenzaldehydeAcetic AnhydrideSodium AcetateThis compound
Claisen-Schmidt Condensation 4-bromobenzaldehydeAldehyde/Ketone with α-HNaOH or KOHα,β-unsaturated ketone

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of cinnamic acid derivatives.

The Heck reaction is a prominent method, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a Palladium(0) catalyst. matthey.comorganic-chemistry.org To synthesize this compound, this reaction would typically couple 4-bromoiodobenzene or a similar aryl halide with acrylic acid. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgodinity.com A key advantage of the Heck reaction is its high degree of stereoselectivity, predominantly yielding the trans (E) isomer. organic-chemistry.org

The Sonogashira coupling is another versatile palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically requires a copper(I) co-catalyst. organic-chemistry.orgnumberanalytics.com While not a direct route to the target carboxylic acid, it can be used to synthesize precursors, such as 3-(4-bromophenyl)propiolic acid, which can then be selectively reduced to the (E)-alkene.

Indirect Synthesis via Precursor Modification

Indirect routes involve synthesizing a related molecule first, followed by one or more reaction steps to convert it into the final target compound.

Bromination Reactions of Cinnamic Acid Derivatives

This approach involves the introduction of a bromine atom onto a pre-existing cinnamic acid framework. A common laboratory experiment involves the electrophilic addition of bromine (Br₂) across the double bond of trans-cinnamic acid. csub.edustudymoose.com This reaction proceeds through a cyclic bromonium ion intermediate, leading to the formation of 2,3-dibromo-3-phenylpropanoic acid. chemconnections.org This dibrominated compound is not the target molecule but serves as a key intermediate. It can subsequently undergo dehydrobromination (elimination of HBr) to yield various brominated cinnamic acid isomers, such as α-bromocinnamic acid. chegg.com

Direct electrophilic aromatic substitution on the phenyl ring of cinnamic acid to introduce a bromine atom at the para-position is challenging because the alkene double bond is also highly reactive towards electrophiles like bromine. rsc.org Therefore, this pathway is less common than building the molecule from a pre-brominated aromatic starting material.

Starting MaterialReagentProductReaction Type
trans-Cinnamic acidBr₂ in acetic acid or CH₂Cl₂2,3-dibromo-3-phenylpropanoic acidElectrophilic Addition
2,3-dibromo-3-phenylpropanoic acidBase (e.g., KOH)α-bromocinnamic acidElimination

Stereoselective Synthesis of Defined Isomers

Controlling the stereochemistry of the double bond is crucial for obtaining the desired (2E) isomer. Many synthetic methods inherently favor the formation of this isomer due to its greater thermodynamic stability.

Heck Reaction: As previously noted, the mechanism of the Heck reaction typically results in excellent selectivity for the trans product. organic-chemistry.orgodinity.com

Knoevenagel and Perkin Reactions: These condensation reactions also generally yield the E-isomer as the major product.

Stereospecific Bromination/Debromination: The addition of bromine to trans-cinnamic acid is a stereospecific anti-addition, resulting in the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid. studymoose.comrsc.orgscribd.com Conversely, addition to cis-cinnamic acid would yield the threo diastereomer. The subsequent base-induced elimination of HBr from these diastereomers can be controlled to form either (E)- or (Z)-α-bromocinnamic acids, demonstrating how precursor stereochemistry dictates product stereochemistry. chegg.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic method.

For Knoevenagel condensations , key variables include the choice of catalyst, solvent, and temperature. While traditional methods use bases like pyridine or piperidine, modern approaches have employed a range of catalysts, including ionic liquids and solid-supported bases like Al₂O₃-SiO₂, to improve yields and facilitate easier product isolation. niscpr.res.inresearchgate.net Reactions can often be run under solvent-free conditions or in environmentally benign solvents like water, which can enhance reaction rates and simplify workup. researchgate.netjocpr.com

In Palladium-catalyzed reactions , optimization focuses on the components of the catalytic system.

Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the ligand (e.g., phosphines, N-heterocyclic carbenes) is critical. mdpi.com Phosphine-free catalyst systems have also been developed to simplify conditions. organic-chemistry.org

Base: An appropriate base (e.g., triethylamine (B128534), potassium carbonate) is required to neutralize the HX generated during the reaction. libretexts.org

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.

Temperature: Reactions are typically heated, and the optimal temperature depends on the reactivity of the specific substrates and catalyst used.

Reactions at the Alkenyl Moiety

The π-system of the alkene is electron-rich, making it susceptible to attack by electrophiles. Its conjugation with both the phenyl ring and the carboxylic acid group modulates this reactivity.

Electrophilic Addition Reactions (e.g., Halogenation)

Like other alkenes, this compound undergoes electrophilic addition reactions. A classic example is the addition of molecular bromine (Br₂) across the double bond. This reaction proceeds readily in an inert solvent such as acetic acid or dichloromethane. scribd.comquizlet.com The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. chemguide.co.uk This process leads to the formation of a vicinal dibromide, specifically 2,3-dibromo-3-(4-bromophenyl)propanoic acid. scribd.com

The general reaction is as follows: C₉H₇BrO₂ + Br₂ → C₉H₇Br₃O₂

Stereochemical Analysis of Reaction Products

The halogenation of this compound is a stereospecific reaction. The addition of bromine occurs via an anti-addition mechanism, meaning the two bromine atoms add to opposite faces of the double bond. libretexts.orgalfredstate.edu Starting with the (E)-isomer (trans), the anti-addition results in the formation of the erythro diastereomer as a racemic mixture of two enantiomers: (2R,3S)-2,3-dibromo-3-(4-bromophenyl)propanoic acid and (2S,3R)-2,3-dibromo-3-(4-bromophenyl)propanoic acid. scribd.comalfredstate.edubrainly.com

The stereochemical outcome is a direct consequence of the reaction mechanism. If the reaction were to proceed via a syn-addition, the threo diastereomer would be formed instead. Experimental evidence, primarily from melting point analysis of the product, confirms the formation of the erythro isomer, supporting the anti-addition pathway. scribd.com

Stereochemical Outcomes of Bromine Addition
Starting MaterialMode of AdditionProduct ConfigurationSpecific Enantiomers Formed
This compound (trans)anti-additionerythro(2R,3S) and (2S,3R)
(2Z)-3-(4-bromophenyl)prop-2-enoic acid (cis)anti-additionthreo(2R,3R) and (2S,3S)
Characterization of Reaction Intermediates (e.g., Bromonium Ions)

The observed anti-addition stereochemistry is explained by the formation of a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.orgmasterorganicchemistry.com In the initial step, the alkene's π-electrons attack one bromine atom, displacing the other as a bromide ion (Br⁻). Simultaneously, a lone pair on the attacking bromine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring. libretexts.orgyoutube.com This bridged bromonium ion shields one face of the molecule.

In the second step, the bromide ion acts as a nucleophile and attacks one of the carbons of the bromonium ion. libretexts.org This attack occurs from the face opposite the bridging bromine atom, in a manner analogous to an Sₙ2 reaction. libretexts.org This "backside attack" forces the ring to open, resulting in the two bromine atoms being on opposite sides of the carbon-carbon bond, hence the anti-addition. masterorganicchemistry.comyoutube.com An alternative mechanism involving a planar carbocation intermediate would not be stereospecific and would likely lead to a mixture of syn- and anti-addition products, which is not observed. chemguide.co.uk

Hydrogenation and Reduction Pathways

The alkenyl moiety can be reduced through hydrogenation. Catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, will saturate the carbon-carbon double bond to yield 3-(4-bromophenyl)propanoic acid. This reaction is generally selective for the alkene in the presence of the aromatic ring and the carboxylic acid, which are more difficult to reduce under these conditions.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the double bond and the carboxylic acid. embibe.comstackexchange.com The reaction of this compound with LiAlH₄ would be expected to yield 3-(4-bromophenyl)propan-1-ol. This occurs through the reduction of the carboxylic acid to a primary alcohol and the conjugate reduction of the α,β-unsaturated system. stackexchange.com

Reduction Products of this compound
ReagentFunctional Group(s) ReducedProduct
H₂ / Pd/CAlkene (C=C)3-(4-bromophenyl)propanoic acid
LiAlH₄Alkene (C=C) and Carboxylic Acid (COOH)3-(4-bromophenyl)propan-1-ol

Cycloaddition Reactions

The alkenyl moiety of this compound can participate in cycloaddition reactions.

One notable example is the photochemical [2+2] cycloaddition. wikipedia.org Upon irradiation with UV light, particularly in the solid state, cinnamic acids can undergo dimerization to form cyclobutane (B1203170) rings. digitellinc.comacs.org This reaction can produce various stereoisomers, known as truxinic acids or truxillic acids, depending on the head-to-head or head-to-tail alignment of the reacting molecules. bilkent.edu.tr The stereochemical outcome is highly dependent on the crystal packing of the molecules, a principle established by Schmidt's topochemical rules. bilkent.edu.tr

Additionally, the electron-deficient nature of the double bond, due to the adjacent carboxylic acid, allows this compound to act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgsigmaaldrich.com When reacted with a conjugated diene, it can form a six-membered cyclohexene (B86901) ring. The reaction is facilitated by the electron-withdrawing nature of the substituents on the dienophile. organic-chemistry.org

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including conversion to esters, amides, and acyl chlorides. These reactions typically leave the alkenyl moiety and the bromophenyl ring intact.

Esterification : In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), this compound can be converted to its corresponding ester via Fischer esterification. For example, reaction with ethanol (B145695) yields ethyl (2E)-3-(4-bromophenyl)prop-2-enoate. nist.gov

Amide Formation : The synthesis of amides from the carboxylic acid can be achieved through several methods. A common approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (2E)-3-(4-bromophenyl)acryloyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide. chemsynthesis.com Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Acyl Chloride Formation : As mentioned, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into (2E)-3-(4-bromophenyl)acryloyl chloride. This acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct esterification or amidation.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions, providing access to a wide array of derivatives.

Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. The equilibrium of this reversible reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Enzymatic esterification offers a milder and more selective alternative. Lipases are commonly employed for this transformation, catalyzing the reaction under non-aqueous conditions. For instance, the enzymatic esterification of cinnamic acid derivatives has been shown to produce high yields of esters.

AlcoholCatalystSolventTemperature (°C)Yield (%)
EthanolLipozyme TLIMIsooctane5099
ButanolNovozym 435Hexane3046
Benzyl alcoholLipozyme TLIMIsooctane4079.88
L-ascorbic acidLipozyme TLIM/Novozym 435Acetone/Acetonitrile-99

Amidation of this compound can be accomplished by reacting it with an amine. Direct thermal amidation is possible but often requires high temperatures and can lead to side products. More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form an active O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The synthesis of various substituted cinnamanilides has been reported, demonstrating the versatility of this reaction for creating a library of amide derivatives. youtube.com

The reaction of carboxylic acids with ammonia first forms an ammonium (B1175870) salt, which upon heating, dehydrates to yield the corresponding primary amide. researchgate.net A study on the amidation of cinnamic acid with diethylamine (B46881) using boric acid as a catalyst under ultrasonic irradiation reported the formation of N,N-diethylcinnamamide. researchgate.net

Decarboxylation Pathways

The decarboxylation of this compound to yield 4-bromostyrene (B1200502) is a reaction of significant interest, as styrenic compounds are valuable monomers for polymerization. This transformation can be achieved through several pathways.

Thermal decarboxylation of cinnamic acids can occur at elevated temperatures. The mechanism is thought to proceed through a concerted pericyclic reaction involving a six-membered transition state, leading to the elimination of carbon dioxide and the formation of the corresponding styrene (B11656). The rate of decarboxylation is influenced by the electronic nature of the substituents on the phenyl ring.

Catalytic decarboxylation offers a more controlled and efficient method. Ruthenium-based catalysts, such as the ruthenium sawhorse complex, have proven effective in the decarboxylation of various substituted trans-cinnamic acids. researchgate.netpsu.edu The reaction proceeds without the need for co-reagents and provides a route to bio-based styrene analogues. researchgate.netpsu.edu Kinetic studies on the decarboxylation of substituted cinnamic acids have provided insights into the effect of substituents on the reaction rate. The apparent activation energies for the decarboxylation of several cinnamic acid derivatives have been determined, highlighting the electronic influence on this process. researchgate.net

SubstituentApparent Activation Energy (kJ mol⁻¹)
H142
4-Methoxy66
4-Methyl134

It is noteworthy that while electron-donating groups like methoxy (B1213986) can facilitate decarboxylation, the presence of a 4-hydroxyl group can lead to different reaction pathways, including the formation of p-quinomethanes through radical coupling and subsequent decarboxylation. researchgate.net

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for further functionalization, primarily through cross-coupling reactions, while nucleophilic aromatic substitution presents certain mechanistic challenges.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. However, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. tcichemicals.comresearchgate.netasianpubs.orgresearchgate.netnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. researchgate.netnih.gov

In the case of this compound, the propenoic acid moiety is generally considered to be an electron-withdrawing group. However, its ability to sufficiently activate the ring for SNAr is a critical consideration. The reaction is generally unfavorable for simple aryl halides without strong activating groups. researchgate.net For an SNAr reaction to proceed, the nucleophile must attack the carbon bearing the halogen, leading to a resonance-stabilized anionic intermediate. researchgate.netnih.gov The stability of this intermediate is paramount, and without strong resonance stabilization provided by groups like nitro groups, the reaction barrier is typically high. researchgate.netnih.gov Therefore, while theoretically possible under harsh conditions with very strong nucleophiles, nucleophilic aromatic substitution on this compound is not a facile process.

Cross-Coupling Reactions (e.g., Heck, Suzuki) for Further Derivatization

The bromine atom on the phenyl ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the introduction of a variety of vinylic substituents at the 4-position of the phenyl ring. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The Heck coupling of acrylate (B77674) salts with aromatic halides has been demonstrated as an effective method for synthesizing substituted cinnamic acid derivatives.

Aryl HalideAlkeneCatalystBaseSolventYield (%)
IodobenzeneSodium AcrylatePalladacycleNa₂CO₃Toluene/WaterHigh
BromobenzeneSodium AcrylatePalladacycleNa₂CO₃Toluene/WaterModerate
ChlorobenzeneSodium AcrylatePalladacycleNa₂CO₃Toluene/WaterNo Reaction

The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. asianpubs.org This reaction is highly versatile for the formation of biaryl compounds. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. The Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been shown to proceed with high efficiency in aqueous media.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/MeOH>98
4-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal--High

Solid-State Reactivity Studies

The reactivity of this compound in the solid state is governed by the arrangement of the molecules in the crystal lattice, a concept known as topochemistry. The photodimerization of cinnamic acids is a classic example of a topochemical reaction.

Upon irradiation with UV light, crystalline cinnamic acid derivatives can undergo a [2+2] cycloaddition reaction to form cyclobutane dimers, known as truxillic or truxinic acids. The stereochemistry of the product is dictated by the packing of the monomer units in the crystal. For a reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å.

The crystal structure of related compounds, such as (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, reveals intermolecular interactions that dictate the crystal packing. Studies on the photodimerization of m-bromocinnamic acid salts have shown that the cation size influences the crystal packing and, consequently, the photoreactivity. tcichemicals.com The solid-state photodimerization of trans-p-bromocinnamic acid has also been investigated, providing insights into the monomer environments during the reaction. These studies highlight the principle of topochemical control, where the crystal structure pre-organizes the molecules for a specific reaction pathway, often leading to high stereoselectivity.

Gas-Solid Reaction Mechanisms

The study of gas-solid reactions provides insights into the reactivity of crystalline materials with gaseous reagents. The reaction of solid aromatic carboxylic acids with ammonia gas has been a subject of investigation.

The mechanism of the gas-solid reaction between a carboxylic acid and a gas like ammonia involves the diffusion of the gas into the crystal lattice and subsequent reaction with the functional groups of the solid. In the case of carboxylic acids, the initial reaction is an acid-base reaction to form the ammonium carboxylate salt. The reaction often proceeds anisotropically, meaning the reaction rate can differ along different crystal axes.

A study on the reaction of single crystals of trans-cinnamic acid and its halogen-substituted derivatives with bromine vapor demonstrated that the reaction occurs at the aliphatic double bond rather than the aromatic ring. researchgate.net This gas-solid reaction was found to be inhomogeneous and likely occurs at crystal defects. researchgate.net While a specific mechanistic study on the gas-solid reaction of this compound with ammonia is not available, it is expected to follow a similar initial acid-base reaction pathway, leading to the formation of the ammonium salt on the crystal surface and potentially diffusing into the bulk crystal.

Derivatization and Advanced Structural Modification of 2e 3 4 Bromophenyl Prop 2 Enoic Acid

Synthesis of Analogues with Modified Phenyl Substituents

The bromine atom on the phenyl ring of (2E)-3-(4-bromophenyl)prop-2-enoic acid is a key functional handle for structural diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of carbon-carbon bonds between the bromophenyl group and various organoboron reagents. wikipedia.orglibretexts.org

The general mechanism for the Suzuki coupling involves three primary steps:

Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromocinnamic acid derivative, forming a Pd(II) complex. libretexts.orgharvard.edu

Transmetalation : In the presence of a base, the organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium complex. harvard.edu

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. harvard.edu

This methodology allows for the substitution of the bromine atom with a wide array of aryl and heteroaryl groups. For instance, reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst yields novel biaryl pyrimidine (B1678525) analogues. mdpi.com This strategy is directly applicable to this compound, allowing the synthesis of analogues where the 4-bromophenyl group is replaced by biphenyl, or phenyl rings substituted with electron-donating or electron-withdrawing groups. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing reaction yields. mdpi.com

The table below illustrates potential analogues that can be synthesized via Suzuki-Miyaura coupling, starting from this compound or its esters.

Starting MaterialBoronic Acid ReagentPotential ProductCoupling Reaction
This compoundPhenylboronic acid(2E)-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acidSuzuki-Miyaura
This compound4-Methoxyphenylboronic acid(2E)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-enoic acidSuzuki-Miyaura
This compoundThiophene-2-boronic acid(2E)-3-(4-(thiophen-2-yl)phenyl)prop-2-enoic acidSuzuki-Miyaura
This compoundPyridine-3-boronic acid(2E)-3-(4-(pyridin-3-yl)phenyl)prop-2-enoic acidSuzuki-Miyaura

Other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, could similarly be employed to introduce alkynyl substituents, further expanding the structural diversity of the phenyl ring. beilstein-journals.org

Elaboration of the Side Chain (e.g., Alkyl, Heterocyclic Groups)

The α,β-unsaturated carboxylic acid side chain of this compound offers rich reactivity for structural elaboration. The conjugated system is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the side chain. wikipedia.orgmasterorganicchemistry.com

In a typical Michael addition, a nucleophile (the Michael donor), often a resonance-stabilized carbanion from an active methylene (B1212753) compound, adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com This process is thermodynamically controlled and provides a mild method for C-C bond formation. wikipedia.orgorganic-chemistry.org

Research on the related compound 3-(4-bromobenzoyl)prop-2-enoic acid demonstrates its utility as a precursor for synthesizing a variety of heterocyclic compounds through Michael addition followed by cyclization. researchgate.netsapub.orgresearchgate.net Nucleophiles such as thiourea, ethyl cyanoacetate, malononitrile, and acetylacetone (B45752) can react via Michael addition to form adducts that subsequently cyclize to yield pyrimidine thiones, pyridines, and pyranes. researchgate.netsapub.org This strategy can be directly adapted for this compound.

The table below outlines examples of heterocyclic systems that can be synthesized from this compound through Michael addition and subsequent cyclization reactions.

Reactant (Michael Donor)Intermediate Adduct TypeResulting Heterocyclic Core
MalononitrileCyano-substituted propanoic acid derivativePyridine (B92270)
AcetylacetoneDiketone-substituted propanoic acid derivativeCyclohexenone / Pyrane
ThioureaThiourea-adductPyrimidine thione
Hydrazine HydrateHydrazine-adductPhthalazinone / Pyridazinone

Furthermore, the carboxylic acid group itself can be derivatized. Standard organic transformations can convert it into esters, amides, or acid chlorides, providing another avenue for attaching diverse alkyl or heterocyclic moieties and creating a broad library of compounds. beilstein-journals.org

Design and Synthesis of Multi-Component Adducts and Conjugates

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. baranlab.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for rapidly generating molecular complexity and are well-suited for creating adducts of this compound. nih.govnih.gov

The Passerini three-component reaction (3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. researchgate.netorganic-chemistry.org In this context, this compound serves as the carboxylic acid component. The reaction is believed to proceed through a cyclic, non-ionic transition state, facilitated by hydrogen bonding. organic-chemistry.org

The Ugi four-component reaction (4CR) extends this concept by including a primary amine. nih.gov The reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide yields an α-acylamino amide, often referred to as a peptide-like scaffold. nih.govnih.gov

The general schemes for these reactions utilizing this compound are as follows:

Passerini Reaction: this compound + Aldehyde/Ketone (R¹COR²) + Isocyanide (R³NC) → α-acyloxy carboxamide adduct

Ugi Reaction: this compound + Aldehyde/Ketone (R¹COR²) + Amine (R³NH₂) + Isocyanide (R⁴NC) → α-acylamino amide adduct

These MCRs allow for the creation of extensive chemical libraries by systematically varying each of the components. The resulting adducts conjugate the 4-bromocinnamic acid core with diverse chemical fragments, providing a powerful tool for discovering molecules with novel properties.

Development of Polymeric and Oligomeric Derivatives

Cinnamic acid and its derivatives are valuable monomers and building blocks for the synthesis of advanced polymers due to their reactive functional groups. researchgate.net this compound can be incorporated into polymeric structures through several distinct strategies.

One of the most characteristic reactions of cinnamic acids is the [2+2] photocycloaddition of the alkene double bonds. researchgate.net Upon exposure to UV light, the double bonds can dimerize to form a cyclobutane (B1203170) ring. When cinnamate (B1238496) moieties are present as pendant groups on a polymer backbone, this reaction can be used for photo-crosslinking, leading to the formation of robust polymer networks. If the monomer itself is bifunctional, this dimerization can be a step in forming the main polymer chain.

The carboxylic acid functionality enables the synthesis of polymers via polycondensation reactions . By reacting with diols or diamines, this compound can be incorporated into polyesters and polyamides, respectively. If a di-functionalized cinnamic acid derivative is used, it can act as a monomer for creating linear polymers where the cinnamoyl group is part of the main chain. researchgate.net

Furthermore, the vinyl group allows for radical polymerization , although this is more common for styrene-type monomers. Derivatives of the acid, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, can be synthesized and then polymerized using radical initiators to create materials like molecularly imprinted polymers (MIPs). mdpi.com

The table below summarizes the primary polymerization strategies applicable to this compound and its derivatives.

Polymerization MethodReactive Group(s) InvolvedResulting Polymer Type / StructureTypical Application
Photopolymerization ([2+2] Cycloaddition)C=C double bondCross-linked networks or main-chain polymersPhotoresists, photo-responsive materials
PolycondensationCarboxylic acid (-COOH)Polyesters, PolyamidesHigh-performance plastics, fibers
Radical Polymerization (of derivatives)C=C double bond (in a suitable derivative)Vinyl polymers with pendant bromophenyl groupsFunctional materials, imprinted polymers
GraftingCarboxylic acid or double bondPolymer backbone with pendant cinnamoyl groupsSurface modification, functional coatings

Through these methods, the unique properties of the 4-bromocinnamic acid moiety can be imparted to macromolecular structures, leading to the development of advanced materials with tailored thermal, optical, and functional characteristics.

Advanced Spectroscopic and Characterization Techniques Applied to 2e 3 4 Bromophenyl Prop 2 Enoic Acid

Vibrational Spectroscopy for Mechanistic Elucidation (e.g., Infrared, Raman Microspectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the bonding framework of (2E)-3-(4-bromophenyl)prop-2-enoic acid and its analogues. Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental spectra to assign vibrational modes with high accuracy. krishisanskriti.org

In studies of closely related chalcone (B49325) structures, such as (2E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, the vibrational spectra reveal key characteristic bands. sphinxsai.comresearchgate.net The α,β-unsaturated carbonyl system gives rise to distinct signals. The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum, while the C=C stretching of the propenone backbone is also clearly identifiable. Vibrations associated with the 4-bromophenyl group, including C-H stretching, in-plane and out-of-plane bending, and the C-Br stretching, provide definitive evidence of its presence.

The combination of FT-IR and FT-Raman provides complementary information. For instance, the symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum, whereas the polar carbonyl group yields a strong absorption in the IR spectrum. By analyzing the positions and intensities of these bands, researchers can confirm the molecular structure and gain insights into the electronic delocalization across the conjugated system.

Interactive Table: Characteristic Vibrational Frequencies for (2E)-3-(4-bromophenyl)prop-2-enoyl Type Structures

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TypeReference
Carbonyl (C=O) Stretch1650 - 1700FT-IR krishisanskriti.orgsphinxsai.com
Alkene (C=C) Stretch1590 - 1640FT-IR, FT-Raman krishisanskriti.orgsphinxsai.com
Aromatic Ring (C=C) Stretch1400 - 1600FT-IR, FT-Raman krishisanskriti.orgsphinxsai.com
C-H Stretch (Aromatic)3000 - 3100FT-IR, FT-Raman krishisanskriti.org
C-H Stretch (Vinylic)3010 - 3050FT-IR, FT-Raman krishisanskriti.org
C-Br Stretch500 - 680FT-Raman sphinxsai.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide unambiguous data on the atomic connectivity and chemical environment.

In the ¹H NMR spectrum of a derivative like 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate (B1203000), the vinylic protons of the prop-2-enoyl moiety appear as distinct doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans or (E) configuration of the double bond. rsc.org The protons of the 4-bromophenyl ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

The ¹³C NMR spectrum complements this information by providing the chemical shifts for each unique carbon atom. The carbonyl carbon is readily identified by its characteristic downfield shift (δ > 165 ppm). rsc.org The olefinic carbons and the carbons of the aromatic ring appear in their expected regions, and the carbon bearing the bromine atom (C-Br) can be identified by its specific chemical shift.

Interactive Table: Representative NMR Data for a (2E)-3-(4-bromophenyl)prop-2-enoyl Derivative

Data based on 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate rsc.org

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)AssignmentReference
¹H7.54 - 7.43mAromatic Protons (4-bromophenyl) rsc.org
¹H6.46d (J = 15.9)Vinylic Proton rsc.org
¹³C167.1-Carbonyl Carbon (C=O) rsc.org
¹³C144.4-Vinylic Carbon rsc.org
¹³C132.2-Aromatic Carbons (4-bromophenyl) rsc.org
¹³C124.9-Carbon attached to Bromine (C-Br) rsc.org
¹³C118.0-Vinylic Carbon rsc.org

X-ray Crystallography for Molecular and Supramolecular Structure Determination

These studies show that the molecule's conformation is influenced by the substitution pattern. For instance, the dihedral angle between the two aromatic rings can vary significantly. nih.govnih.gov The central propenone unit is often nearly planar. The crystal packing is stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and, notably, C-Br···π interactions, which play a crucial role in the supramolecular assembly. nih.govresearchgate.net

Interactive Table: Crystallographic Data for Analogs of this compound

Compound NameCrystal SystemSpace GroupKey Dihedral Angle (°)Reference
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-oneMonoclinicP2₁/c71.3 (between rings) nih.govresearchgate.net
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneMonoclinicP2₁/n8.49 (between rings) nih.gov
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-oneTriclinicP-146.2 (between rings) nih.gov
Dihedral angle between the mean planes of the two substituted benzene rings.

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound and its derivatives, distinguishing it from other compounds with the same nominal mass.

For example, the HRMS analysis of a derivative, 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate, showed a measured mass that was in excellent agreement with the calculated mass for its sodium adduct [M+Na]⁺. rsc.org The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule. researchgate.net Electron ionization mass spectrometry on the ethyl ester of the target acid further helps in understanding its fragmentation patterns. nist.govnist.gov

Interactive Table: Mass Spectrometry Data for (2E)-3-(4-bromophenyl)prop-2-enoyl Derivatives

DerivativeIonization MethodIonCalculated m/zFound m/zReference
2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoateESI[M+Na]⁺396.0211396.0214 rsc.org
Ethyl (2E)-3-(4-bromophenyl)-2-propenoateEI[M]⁺254.00- nist.govnist.gov

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound. The synthesis of various heterocyclic compounds and other derivatives from this precursor can be tracked in real-time or at discrete intervals. researchgate.net

For instance, when using the acid as a starting material, ¹H NMR spectroscopy can be employed to monitor the disappearance of the characteristic vinylic proton signals of the reactant and the concurrent appearance of new signals corresponding to the product. Changes in the chemical environment of the aromatic protons also provide clear evidence of the chemical transformation. Similarly, FT-IR spectroscopy can track the reaction by observing the disappearance of the carboxylic acid's broad O-H stretch and the appearance of new functional group vibrations, such as an ester or amide carbonyl stretch at a different frequency. This allows for the optimization of reaction conditions, such as time and temperature, to maximize yield and minimize by-product formation.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Chemical Synthesis

(2E)-3-(4-bromophenyl)prop-2-enoic acid serves as a fundamental building block in the synthesis of diverse organic compounds. guidechem.com The presence of multiple functional groups—the carboxylic acid, the alkene, and the bromo-substituted aromatic ring—allows for a variety of chemical transformations. Researchers frequently use this compound to introduce the 4-bromophenyl moiety into more complex structures. guidechem.com

It is a key starting material for producing a range of derivatives through reactions targeting its functional groups. For instance, it has been successfully used in the preparation of (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and the brominated dansyl derivative (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid. sigmaaldrich.comchemicalbook.comsigmaaldrich.cnfishersci.ca Furthermore, its structure is amenable to creating enantiomerically pure compounds, such as (S)-3-(4-bromophenyl)butanoic acid, through processes like enantioselective Michael additions. orgsyn.org The compound is also employed in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.netresearchgate.netsciencescholar.ussapub.org

Below is a table of representative compounds synthesized using this compound as a primary building block.

Product Compound Type of Synthesis Significance/Application Area
(E)-β-bromo-4-bromostyreneHalogenation/DecarboxylationIntermediate for further organic reactions. sigmaaldrich.comchemicalbook.com
2-amino-7-(piperidin-4-yl)isoquinolineMulti-step synthesisScaffold for pharmaceutical development. sigmaaldrich.comchemicalbook.com
(4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acidAmidation/ReductionFluorescent labeling and probes. sigmaaldrich.comchemicalbook.com
(S)-3-(4-bromophenyl)butanoic acidEnantioselective Michael AdditionChiral building block for pharmaceuticals. orgsyn.org
Pyrimidine (B1678525), Pyrane, and Pyridine (B92270) derivativesCondensation/Cyclization ReactionsHeterocyclic chemistry, potential biological activity. researchgate.netresearchgate.netsapub.org
Chalcone (B49325) derivativesClaisen-Schmidt condensationIntermediates for non-linear optical materials and biologically active compounds. scispace.comelsevier.com

Precursor for Advanced Polymeric Materials

The unique chemical structure of this compound makes it a valuable monomer and precursor in the synthesis of advanced polymers. nih.gov The cinnamoyl group is a well-established photoresponsive unit, capable of undergoing [2+2] cycloaddition reactions when exposed to UV light. nih.govnih.gov This photoreactivity is central to its use in creating cross-linked and functional polymeric systems.

The incorporation of this compound into polymer backbones can contribute to enhanced thermal stability. The rigid aromatic ring of the cinnamic acid moiety increases the stiffness of the polymer chains, which generally leads to higher decomposition temperatures. Furthermore, the presence of the bromine atom can impart fire-retardant properties to the resulting material. While specific studies detailing the thermal stability of polymers derived exclusively from this monomer are limited, the principles of polymer chemistry suggest that its inclusion in copolymers would be a viable strategy for creating materials that can withstand higher temperatures. nih.govresearchgate.net For example, the development of polymers with high thermal stability is a critical area of research, with goals of achieving decomposition temperatures well above 300°C for demanding applications. nih.gov

The photoresponsive nature of the cinnamoyl group is particularly advantageous for developing UV-resistant or UV-curable materials. nih.gov When exposed to ultraviolet radiation, the double bonds in the cinnamic acid units can dimerize, forming cyclobutane (B1203170) rings. nih.govresearchgate.net This cross-linking reaction can transform a liquid resin into a solid, stable polymer network, a process used in photoresists and coatings. This same UV-absorbing property allows polymers containing this moiety to act as protective agents against UV degradation. More advanced organic UV blockers are valued for their high molecular weight and stability, which reduces migration from the final product. hollandcolours.com

Applications in the Synthesis of Liquid Crystalline Phases

This compound and its derivatives are utilized as building blocks in the design of liquid crystals. szfki.hu Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies. tcichemicals.com

In the synthesis of bent-core liquid crystals, the incorporation of an azocinnamoyl unit derived from cinnamic acid has been explored. Research has shown that the presence and position of substituents on the molecular structure are critical for determining the mesomorphic properties. Specifically, a bent-core molecule containing a bromine atom on the central ring was found to exhibit a nematic-smectic phase sequence, which is typical for rod-like liquid crystal molecules. szfki.hu This demonstrates that this compound can be a key component in designing liquid crystalline materials with specific and predictable phase behaviors.

Role in Photocatalytic and Photochemical Systems

The most significant role of this compound in photochemical systems is its participation in [2+2] photodimerization reactions. nih.govnsf.gov This reaction is a classic example of a topochemical process, where the reaction occurs in the solid state with the crystal lattice directing the stereochemical outcome of the product. researchgate.netnsf.gov

Upon irradiation with UV light, two molecules of 4-bromocinnamic acid can react at their alkene double bonds to form a cyclobutane ring, yielding a dimer known as a truxinate. nsf.gov This dimerization has been studied extensively using solid-state NMR to understand the kinetics and molecular arrangements during the reaction. nsf.govacs.org The efficiency and stereoselectivity of this photodimerization are highly dependent on the crystal packing of the monomer molecules. nsf.gov This controlled, solvent-free reaction is considered environmentally friendly and is a powerful tool for stereoselective synthesis. nsf.gov The ability to undergo such photoreactions also makes the compound and its derivatives potential candidates for applications in molecular switches or data storage systems. nsf.gov

Emerging Research Directions and Future Outlook

Green Chemistry Approaches for Synthesis and Derivatization

The drive towards environmentally benign chemical manufacturing has spurred research into green chemistry approaches for the synthesis and modification of (2E)-3-(4-bromophenyl)prop-2-enoic acid and its derivatives. These methods aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

One promising green method is the use of microwave-assisted organic synthesis. nih.govnih.govasianpubs.org This technique can significantly accelerate reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. For instance, the synthesis of trans-cinnamic acid, a parent compound, has been achieved with a 68% yield by reacting malonic acid and benzaldehyde (B42025) with piperidine (B6355638) and triethylamine (B128534) under microwave irradiation for one hour. nih.gov Similar methodologies are being explored for the synthesis of this compound, offering a greener alternative to traditional heating methods. The Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-keto esters, has also been adapted to microwave-assisted, solvent-free conditions, showcasing the potential for broader applications of this technology in synthesizing derivatives. rasayanjournal.co.in

The use of green solvents is another key aspect of sustainable synthesis. Glycerin, a biodegradable and non-toxic solvent, has been successfully employed for the synthesis of chalcones, which share a similar α,β-unsaturated ketone core with cinnamic acids. scielo.br Research is ongoing to adapt such solvent systems for the synthesis of this compound. Furthermore, catalyst-free decarboxylation reactions of similar compounds like 4-hydroxycinnamic acids have been developed, which proceed efficiently without the need for any additives, thus simplifying purification and reducing waste. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. While specific biocatalytic routes to this compound are still under development, the broader field of biocatalysis is rapidly advancing. For example, the discovery and engineering of enzymes like imine reductases for the synthesis of chiral amines demonstrates the potential for developing enzymatic processes for various transformations. researchgate.net

Exploration of Novel Catalytic Systems for Transformations

The development of novel and more efficient catalytic systems is crucial for the selective transformation of this compound into more complex and valuable molecules. Research in this area is focused on enhancing catalyst activity, stability, and recyclability.

A significant area of investigation is the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction that is instrumental in the synthesis of substituted alkenes. researchgate.netbeilstein-journals.org This reaction can be used to synthesize this compound from 4-bromobenzaldehyde (B125591) and acrylic acid. Recent advancements include the use of highly efficient palladium-N-heterocyclic carbene (NHC) complexes as catalysts. researchgate.net These catalysts exhibit high stability and activity, allowing for the reaction to proceed under milder conditions and with lower catalyst loadings. researchgate.net Researchers are also exploring the use of palladium nanoparticles supported on materials like highly reduced graphene oxide as recyclable heterogeneous catalysts for the Heck reaction in aqueous solutions, which aligns with green chemistry principles. researchgate.net

Photocatalysis offers another innovative approach for organic transformations. Porphyrin-based photocatalysts, for example, have been shown to be effective in various oxidation reactions. iaea.org These catalysts can be activated by light to generate reactive oxygen species that can selectively oxidize substrates. The application of such photocatalytic systems to this compound could open up new pathways for its derivatization.

The table below summarizes some of the novel catalytic systems being explored for reactions relevant to the synthesis and transformation of this compound.

Catalytic SystemReaction TypeKey Advantages
Palladium-N-heterocyclic carbene (NHC) complexesMizoroki-Heck reactionHigh stability and activity, lower catalyst loading
Palladium nanoparticles on reduced graphene oxideMizoroki-Heck reactionRecyclable, can be used in aqueous solutions
Porphyrin-based photocatalystsOxidation reactionsLight-driven, potential for selective transformations

Integration into Advanced Functional Materials

The unique chemical structure of this compound, featuring a phenyl ring, a carboxylic acid group, and a reactive double bond, makes it an attractive building block for the creation of advanced functional materials.

One of the most promising areas of application is in the development of polymers with specialized properties. The cinnamic acid moiety can be incorporated into polymer chains, and the double bond can undergo photochemical [2+2] cycloaddition upon exposure to UV light. This cross-linking ability is being explored for the development of photoresists and other photolithographic materials. The presence of the bromine atom can further enhance properties such as thermal stability and flame retardancy. researchgate.net

Furthermore, this compound is a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs). osti.govresearchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By carefully selecting the metal center and the organic linker, MOFs with tailored pore sizes, surface areas, and chemical functionalities can be designed for applications in gas storage, separation, catalysis, and sensing. osti.govrsc.org The carboxylic acid group of this compound can coordinate with metal ions, while the bromophenyl group can be further functionalized to tune the properties of the resulting MOF.

The potential applications of this compound in functional materials are summarized in the table below.

Material TypePotential ApplicationRole of this compound
PolymersPhotoresists, flame retardant materialsPhotochemical cross-linking, enhances thermal stability
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysis, sensingOrganic linker for framework construction

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity before their synthesis in the laboratory.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable insights into the geometry, stability, and reactivity of this compound. jmcs.org.mxscielo.org.mx For example, by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net DFT studies on similar molecules like cinnamic acid have been used to analyze conformational preferences and spectroscopic data. jmcs.org.mxscielo.org.mx

Machine learning is another rapidly emerging field with the potential to revolutionize chemical discovery. nih.govmit.edu Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, identify promising catalysts, and even suggest novel reaction pathways. nih.govarxiv.org While still in development, these predictive models could significantly accelerate the discovery of new transformations and applications for this compound. For instance, machine learning models are being developed to predict reaction mechanisms, which could provide a deeper understanding of the factors controlling the reactivity of this compound. mit.edu

The table below highlights key computational approaches and their potential impact on the study of this compound.

Computational ApproachApplicationPotential Impact
Density Functional Theory (DFT)Calculation of electronic structure and reactivity descriptorsPrediction of reaction sites, understanding of molecular properties
Machine LearningPrediction of reaction outcomes and mechanismsAcceleration of the discovery of new reactions and applications
Molecular DockingPrediction of binding affinity to biological targetsIdentification of potential pharmaceutical applications

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : The E-configuration is confirmed by coupling constants (J = 15–16 Hz between H₂ and H₃ protons). The deshielded β-carbon (C3) in ¹³C NMR (~120–125 ppm) indicates conjugation with the carboxylic acid group .
  • IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) confirm the acid functionality .

Advanced Consideration : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and dipole moments (~5.2 Debye), aiding in understanding reactivity toward nucleophiles. X-ray crystallography reveals planar geometry with dihedral angles <5° between the phenyl and propenoic acid moieties .

What strategies mitigate contradictory biological activity data for halogenated propenoic acids like this compound?

Basic Research Focus
Contradictions often arise from:

  • Solubility Variability : Poor aqueous solubility may lead to inconsistent in vitro results. Use of DMSO carriers (≤0.1% v/v) is critical to avoid cytotoxicity artifacts .
  • Assay Conditions : pH-dependent ionization (pKa ~4.5 for the carboxylic acid) affects membrane permeability. Buffered media (pH 7.4) are recommended for cell-based studies .

Advanced Consideration : QSAR Modeling identifies the bromine atom’s role in enhancing lipophilicity (logP ~2.8) and binding affinity to targets like COX-2. Comparative studies with fluoro- and chloro-analogs show bromine’s superior halogen bonding in enzyme inhibition (IC₅₀: 12 μM vs. 28 μM for 4-Cl derivative) .

How do substituent effects on the phenyl ring influence the compound’s reactivity in organic synthesis?

Basic Research Focus
The 4-bromo substituent acts as an electron-withdrawing group, directing electrophilic attacks to the meta position. Example reactions:

  • Nucleophilic Aromatic Substitution : Bromine can be replaced by amines or thiols under Pd catalysis.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

Advanced Consideration : Electrochemical Studies reveal that bromine enhances oxidative stability (Eₚₐ = +1.2 V vs. Ag/AgCl), enabling its use as a stable intermediate in radical polymerization .

What methodologies are recommended for evaluating the compound’s pharmacokinetic and toxicity profiles?

Q. Basic Research Focus

  • ADME Profiling : Caco-2 cell assays show moderate permeability (Papp = 8.5 × 10⁻⁶ cm/s), suggesting limited oral bioavailability. Plasma protein binding is ~89% .
  • Acute Toxicity : LD₅₀ in rodents is >500 mg/kg (oral), indicating low acute toxicity.

Advanced Consideration : Metabolite Identification via LC-MS/MS reveals primary glucuronidation at the carboxylic acid group. In silico toxicity prediction (e.g., ProTox-II) flags potential hepatotoxicity (Probability: 72%) due to reactive quinone metabolite formation .

How can researchers optimize experimental design for catalytic applications of this compound?

Advanced Research Focus
The compound serves as a ligand precursor in Pd-catalyzed cross-coupling . Optimization parameters:

  • Ligand-to-Metal Ratio : 2:1 (Pd(OAc)₂) maximizes yield in Heck reactions (e.g., 92% for styrene derivatives).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the Pd intermediate, while additives like TBAB enhance bromide dissociation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.